3-amino-4H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-4H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-4H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole intermediates, which are then further reacted with various reagents to introduce the amino and carboxylic acid groups . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-amino-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-amino-4H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-ethoxycarbonylpyrazole: This compound has an ethoxycarbonyl group instead of a carboxylic acid group.
5-amino-4-pyrazolecarboxylic acid: Similar structure but with different substitution patterns.
3-amino-1H-pyrazole-4-carboxylic acid ethyl ester: An ester derivative of the compound.
Uniqueness
3-amino-4H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-amino-4H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1-2H,(H2,5,7)(H,8,9) |
InChI Key |
LDUOVBLJOACLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(C1C(=O)O)N |
Origin of Product |
United States |
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